molecular formula C10H8Cl2F3NO B2778627 2-chloro-N-[4-chloro-3-(trifluoromethyl)phenyl]propanamide CAS No. 730951-38-9

2-chloro-N-[4-chloro-3-(trifluoromethyl)phenyl]propanamide

Cat. No.: B2778627
CAS No.: 730951-38-9
M. Wt: 286.08
InChI Key: CVBXUJHXQAXTNE-UHFFFAOYSA-N
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Description

“2-chloro-N-[4-chloro-3-(trifluoromethyl)phenyl]propanamide” is a chemical compound with the CAS Number: 730951-38-9. It has a molecular weight of 286.08 and is typically stored at room temperature .


Synthesis Analysis

The synthesis of similar compounds often involves reactions of trifluoromethylpyridines, which are key structural motifs in active agrochemical and pharmaceutical ingredients . A specific synthesis process for this compound is not available in the retrieved data.


Molecular Structure Analysis

The InChI Code for this compound is 1S/C10H8Cl2F3NO/c1-5(11)9(17)16-6-2-3-8(12)7(4-6)10(13,14)15/h2-5H,1H3,(H,16,17) . This indicates the molecular structure of the compound.


Physical and Chemical Properties Analysis

This compound is a powder that is stored at room temperature . More specific physical and chemical properties are not available in the retrieved data.

Scientific Research Applications

Environmental Impact and Degradation of Chlorinated and Fluorinated Compounds

  • Chlorinated and fluorinated compounds, including antimicrobial agents like triclosan and various organophosphate esters, are widely used in consumer products. These substances frequently enter the environment, where they can undergo degradation or transformation into potentially more toxic and persistent compounds. The occurrence, toxicity, and environmental fate of such compounds are of significant interest due to their widespread use and potential impacts on ecosystems and human health. Studies have explored the degradation pathways, environmental distribution, and toxicological effects of these compounds, highlighting the need for effective management and treatment strategies to mitigate their environmental presence (Bedoux et al., 2012) (Issac & Tierney, 1996).

Pharmacological and Therapeutic Applications

  • The pharmacological and therapeutic applications of fluorinated compounds, in particular, have been extensively studied due to their potential benefits in drug design and disease treatment. Trifluoromethyl groups are commonly incorporated into pharmaceuticals to modulate pharmacokinetic and pharmacodynamic properties. Reviews have discussed the role of trifluoromethyl substituents in enhancing the activity of antitubercular agents, demonstrating their significance in developing more effective treatments for diseases such as tuberculosis (Thomas, 1969).

Toxicity and Health Risks

  • The potential health risks associated with exposure to chlorinated and fluorinated compounds, including endocrine disruption, carcinogenicity, and genotoxicity, are critical areas of research. Studies investigating the toxicity of specific compounds, such as chloral hydrate and its metabolites, aim to understand their mechanisms of action and long-term health effects. This research is vital for assessing the safety of these compounds in medical, industrial, and environmental contexts (Salmon et al., 1995).

Safety and Hazards

The compound has several hazard statements including H302, H312, H315, H318, H332, and H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P363, P403+P233, P405, and P501 .

Properties

IUPAC Name

2-chloro-N-[4-chloro-3-(trifluoromethyl)phenyl]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8Cl2F3NO/c1-5(11)9(17)16-6-2-3-8(12)7(4-6)10(13,14)15/h2-5H,1H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVBXUJHXQAXTNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=CC(=C(C=C1)Cl)C(F)(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8Cl2F3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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